Methargen

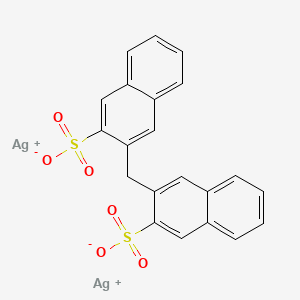

Description

Structure

3D Structure of Parent

Properties

CAS No. |

53370-43-7 |

|---|---|

Molecular Formula |

C21H14Ag2O6S2 |

Molecular Weight |

642.2 g/mol |

IUPAC Name |

disilver;3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C21H16O6S2.2Ag/c22-28(23,24)20-12-16-7-3-1-5-14(16)9-18(20)11-19-10-15-6-2-4-8-17(15)13-21(19)29(25,26)27;;/h1-10,12-13H,11H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |

InChI Key |

BROSRFATIJCNNM-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)CC3=CC4=CC=CC=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-].[Ag+].[Ag+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Structure and Properties of Methergine (Methylergonovine Maleate)

Note: The term "Methargen" is not a recognized chemical compound. It is highly probable that this is a misspelling of Methergine , the brand name for the active pharmaceutical ingredient Methylergonovine Maleate (B1232345) . This guide provides a detailed overview of the chemical structure and properties of Methylergonovine Maleate for researchers, scientists, and drug development professionals.

Methylergonovine maleate is a semi-synthetic ergot alkaloid primarily used for the prevention and control of postpartum hemorrhage.[1][2] It acts directly on the smooth muscle of the uterus, increasing its tone, rate, and amplitude of rhythmic contractions.[1]

Chemical Structure and Identification

Methylergonovine is an ergoline (B1233604) derivative, characterized by a complex tetracyclic ring system. The maleate salt form is the common pharmaceutical preparation.

-

IUPAC Name: (6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid[3][4]

-

Chemical Formula: C₂₄H₂₉N₃O₆[3]

-

Canonical SMILES: CN1[C@]2(C(C=3C=4C(C2)=CNC4C=CC3)=C--INVALID-LINK--CO)=O">C@@HC1)[H].C(=C\C(O)=O)\C(O)=O[6]

The core structure is that of lysergic acid, with a propanolamide side chain attached at the C8 position.

Physicochemical Properties

The following table summarizes key quantitative data for Methylergonovine Maleate.

| Property | Value | Source |

| Molecular Weight | 455.5 g/mol | [3][5] |

| Appearance | White powder | [5] |

| Melting Point | 172°C (decomposes) | [5] |

| Boiling Point | 638.4°C at 760mmHg (estimate) | [5] |

| Water Solubility | 25 mg/mL | [5] |

| XLogP3 | 1.96530 | [5] |

Mechanism of Action

Methergine's primary therapeutic effect is mediated through its direct action on uterine smooth muscle. It also interacts with various neurotransmitter receptors.

-

Uterotonic Effect: It acts directly on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of rhythmic contractions. This leads to a sustained, powerful contraction that helps to compress the blood vessels within the uterine wall, thereby reducing blood loss.[1] The onset of action is immediate after intravenous administration.[1]

-

Vasoconstriction: Methylergonovine stimulates serotoninergic (specifically 5-HT receptors) and dopaminergic receptors, which contributes to its vasoconstrictive properties.[3] This arterial vasoconstriction is a generalized effect but is particularly important in the context of postpartum hemorrhage control.

-

Receptor Interactions: As an ergot alkaloid, it has a broad pharmacological profile, interacting with various adrenergic, dopaminergic, and serotonergic receptors.[3][7] This complex pharmacology underlies both its therapeutic effects and some of its side effects.

Below is a diagram illustrating the logical flow of Methergine's primary mechanism of action.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analytical characterization of Methylergonovine Maleate are proprietary or published in specialized, peer-reviewed scientific literature. These protocols would typically include methods such as:

-

Synthesis: Semi-synthesis from naturally occurring ergot alkaloids, involving specific chemical reactions to modify the side chain of the lysergic acid core.

-

Purification: Techniques like column chromatography and recrystallization to achieve high purity.

-

Structural Elucidation: Spectroscopic methods including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structure.

-

Pharmacological Assays: In vitro and in vivo studies to determine receptor binding affinities and functional activity, such as measuring uterine contractions in animal models.[4]

Access to these detailed methodologies typically requires subscriptions to scientific journals or access to pharmaceutical development documentation.

References

An In-depth Technical Guide to the Discovery and Synthesis of Methergine (Methylergonovine Maleate)

Note: Initial searches for "Methargen" did not yield any relevant results. It is highly probable that this was a misspelling of "Methergine," the brand name for Methylergonovine (B92282) Maleate. This document proceeds under that assumption.

This technical guide provides a comprehensive overview of Methergine (methylergonovine maleate), a semi-synthetic ergot alkaloid. It is intended for researchers, scientists, and drug development professionals, detailing the compound's synthesis, mechanism of action, pharmacokinetic properties, and clinical applications, with a focus on its use in preventing and controlling postpartum hemorrhage.

Introduction and Chemical Properties

Methergine is a potent uterotonic agent derived from lysergic acid.[1] It is a semi-synthetic ergot alkaloid that was first approved for use in 1946.[2] Chemically designated as ergoline-8-carboxamide, 9,10-didehydro-N-[1-(hydroxymethyl)propyl]-6-methyl-, [8β(S)]-, (Z)-2-butenedioate (1:1) (salt), it is a salt of a methylated derivative of ergonovine.[3][4]

| Property | Value |

| Chemical Formula | C20H25N3O2.C4H4O4[5] |

| Molecular Weight | 455.5 g/mol [2] |

| Appearance | White powder[5] |

| Water Solubility | 25 mg/mL[5] |

| Storage Conditions | -20°C Freezer[5] |

| CAS Number | 57432-61-8[2] |

Synthesis

Methergine is synthesized from lysergic acid, a precursor obtained from the ergot fungus Claviceps purpurea. The synthesis process is analogous to that of ergonovine, with the key difference being the use of (+)-2-amino-1-butanol to form the peptide moiety of the molecule.[1]

Mechanism of Action

Methergine exerts its primary effect by acting directly on the smooth muscle of the uterus.[3][4][6][7][8] This action leads to an increase in the tone, rate, and amplitude of rhythmic uterine contractions, resulting in a rapid and sustained tetanic uterotonic effect.[3][4][6][7][8] This powerful contraction compresses the intramyometrial blood vessels, thereby controlling postpartum bleeding.[9][10]

The molecular mechanism involves interaction with multiple receptor systems. Methergine acts as an agonist or antagonist at serotonin (B10506), dopamine, and alpha-adrenergic receptors.[11] Its specific uterotonic effect is primarily mediated through the stimulation of serotonin 5-HT2A receptors on the uterine smooth muscle.[11] This stimulation, along with effects on adrenergic and dopaminergic receptors, leads to the observed potent and specific contraction of the uterus.[2][12]

Pharmacokinetics

The pharmacokinetic profile of Methergine varies with the route of administration. It is characterized by a rapid onset of action and distribution.

Table 1: Onset of Action and Bioavailability

| Route of Administration | Onset of Action | Bioavailability |

| Intravenous (IV) | Immediate[3][4][6][7][8] | N/A |

| Intramuscular (IM) | 2-5 minutes[3][4][6][7][8] | ~78% (during delivery)[6][8] |

| Oral | 5-10 minutes[3][4][6][7][8] | ~60%[6][8] |

Table 2: Pharmacokinetic Parameters in Healthy Female Volunteers

| Parameter | Oral Administration (0.2 mg tablet) | Intramuscular Injection (0.2 mg) |

| Mean Peak Plasma Concentration (Cmax) | 3243 ± 1308 pg/mL[8] | 5918 ± 1952 pg/mL[8] |

| Time to Peak Plasma Concentration (Tmax) | 1.12 ± 0.82 hours[8] | 0.41 ± 0.21 hours[8] |

| Volume of Distribution (Vdss/F) | 56.1 ± 17.0 liters[6] | N/A |

| Plasma Clearance (CLp/F) | 14.4 ± 4.5 liters per hour[6] | N/A |

Methergine is rapidly distributed from plasma to peripheral tissues within 2-3 minutes following an IV injection.[3][4][6][7] The primary route of elimination is through hepatic metabolism, with significant first-pass metabolism contributing to the lower bioavailability of the oral formulation.[2][6]

Experimental Protocols

Detailed experimental protocols for the initial discovery and synthesis of Methergine are not publicly available. However, the pharmacokinetic data cited were derived from bioavailability studies conducted in healthy female volunteers. A generalized workflow for such a study is outlined below.

Methodology for a Bioavailability Study:

-

Subject Selection: Healthy, non-pregnant female volunteers are recruited. Subjects typically undergo a health screening and are required to fast overnight before drug administration.

-

Drug Administration: A single dose of Methergine (e.g., 0.2 mg) is administered either orally as a tablet or via intramuscular injection.

-

Blood Sample Collection: Blood samples are collected via an indwelling catheter at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).

-

Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.

-

Bioanalytical Method: The concentration of methylergonovine in the plasma samples is determined using a validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and the Area Under the Curve (AUC). Bioavailability is calculated by comparing the AUC of the oral formulation to the AUC of the intravenous or intramuscular formulation.

Clinical Use and Administration

The primary clinical indication for Methergine is the prevention and routine management of postpartum hemorrhage.[3][6][10] It is used to assist uterine involution and decrease bleeding after delivery.[3]

Dosage and Administration:

-

Intramuscular (IM): 1 mL (0.2 mg) administered after delivery of the anterior shoulder, after delivery of the placenta, or during the puerperium. May be repeated every 2-4 hours as required.[7]

-

Intravenous (IV): Same dosage as IM. This route is typically reserved for emergencies.[7]

-

Oral: One tablet (0.2 mg) taken 3 or 4 times daily in the puerperium for a maximum of one week.[7][8]

Contraindications: Methergine is contraindicated in patients with hypertension, preeclampsia, and during pregnancy.[7][10]

Drug Interactions

Methergine's vasoconstrictive properties can be enhanced by concurrent use with other drugs.[3]

-

CYP3A4 Inhibitors: Potent inhibitors of this enzyme (e.g., protease inhibitors, azole antifungals) can increase the effects of Methergine.

-

CYP3A4 Inducers: Strong inducers (e.g., nevirapine, rifampin) may decrease its pharmacological action.[6]

-

Beta-blockers: Concomitant use may enhance the vasoconstrictive action of ergot alkaloids.[4][6]

-

Anesthetics: Anesthetics like halothane (B1672932) and methoxyflurane (B143068) may reduce the oxytocic potency of Methergine.[4][6]

-

Other Vasoconstrictors: Caution should be exercised when used with other vasoconstrictors, ergot alkaloids, or prostaglandins.[4][6]

Conclusion

Methergine (methylergonovine maleate) remains a critical therapeutic agent in obstetrics for the management of postpartum hemorrhage. Its well-defined mechanism of action, rapid onset, and potent uterotonic effects make it an effective tool for preventing excessive blood loss after childbirth. A thorough understanding of its pharmacokinetic profile, potential drug interactions, and contraindications is essential for its safe and effective clinical use.

References

- 1. Methylergometrine | C20H25N3O2 | CID 8226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methergine | C24H29N3O6 | CID 5281072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. drugs.com [drugs.com]

- 5. echemi.com [echemi.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Methergine® (methylergonovine maleate) Tablets, USP Rx only [dailymed.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Methylergonovine (Methergine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 11. Methylergometrine - Wikipedia [en.wikipedia.org]

- 12. Methergine: Mechanism of Action [picmonic.com]

Preliminary Biological Activity of Methylergonovine (Methergine)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the preliminary biological activity of Methylergonovine, commercially known as Methergine. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on publicly available data.

Introduction

Methylergonovine is a semi-synthetic ergot alkaloid primarily used for the prevention and control of postpartum hemorrhage.[1][2] Its primary biological effect is centered on its potent uterotonic activity. This document will delve into the quantitative pharmacological data, the underlying mechanism of action, and the experimental protocols relevant to its study.

Quantitative Pharmacological Data

The following tables summarize the key pharmacokinetic parameters of Methylergonovine in healthy female volunteers.

Table 1: Pharmacokinetic Parameters of Methylergonovine (0.2 mg Dose) [2][3]

| Administration Route | Mean Peak Plasma Concentration (Cmax) (pg/mL) | Mean Time to Peak Plasma Concentration (Tmax) (hours) | Bioavailability |

| Oral (Tablet) | 3243 ± 1308 | 1.12 ± 0.82 | ~60%[1][3] |

| Intramuscular (IM) | 5918 ± 1952 | 0.41 ± 0.21 | ~78%[1][3] |

| Intravenous (IV) | Not Applicable | Immediate Onset[1][3] | 100% |

Table 2: Onset of Action of Methylergonovine [1][2][3][4]

| Administration Route | Onset of Action |

| Oral | 5-10 minutes |

| Intramuscular (IM) | 2-5 minutes |

| Intravenous (IV) | Immediate |

Mechanism of Action

Methylergonovine exerts its biological effects by acting directly on the smooth muscle of the uterus.[1][2][3][4] This action leads to an increase in the tone, rate, and amplitude of rhythmic uterine contractions.[1][2][3][4] The sustained and powerful contraction of the uterine muscle, known as a tetanic uterotonic effect, effectively shortens the third stage of labor and reduces blood loss.[1][2][3][4]

The molecular mechanism involves the stimulation of multiple receptor types, including adrenergic, dopaminergic, and serotonergic receptors, which leads to the contraction of smooth muscle cells.[5] Additionally, Methylergonovine has a vasoconstrictive effect on blood vessels, which can contribute to its hemostatic action but also necessitates caution in patients with hypertension.[5][6]

Experimental Protocols

A standard preclinical experimental workflow to assess the biological activity of a uterotonic agent like Methylergonovine would typically involve isolated organ bath studies.

Experimental Workflow: Isolated Uterine Tissue Contraction Assay

-

Tissue Preparation:

-

Euthanize a female rat in the estrus phase of the reproductive cycle.

-

Dissect and isolate the uterine horns in a physiological salt solution (e.g., De Jalon's solution).

-

Cut uterine segments of a standardized length (e.g., 1.5-2 cm).

-

-

Organ Bath Setup:

-

Suspend the uterine segment in an organ bath containing the physiological salt solution, maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

-

Allow the tissue to equilibrate for a set period (e.g., 60 minutes) under a resting tension (e.g., 1 g).

-

-

Data Acquisition:

-

Record the isometric contractions of the uterine tissue using a data acquisition system.

-

Establish a stable baseline of spontaneous contractions.

-

-

Compound Administration:

-

Prepare a stock solution of Methylergonovine in a suitable solvent (e.g., distilled water or saline).

-

Add cumulative concentrations of Methylergonovine to the organ bath at regular intervals.

-

Record the contractile response at each concentration.

-

-

Data Analysis:

-

Measure the amplitude and frequency of uterine contractions.

-

Construct a concentration-response curve to determine the potency (EC50) and efficacy (Emax) of Methylergonovine.

-

Drug Interactions and Metabolism

Methylergonovine is metabolized primarily by the hepatic enzyme CYP3A4.[4][7] Therefore, co-administration with potent inhibitors of CYP3A4 (e.g., macrolide antibiotics, HIV protease inhibitors, azole antifungals) should be avoided as it can lead to elevated levels of Methylergonovine and an increased risk of vasospasm and ischemia.[3][4][8] Conversely, strong inducers of CYP3A4 (e.g., nevirapine, rifampin) may decrease its pharmacological effect.[1] Caution is also advised when used concurrently with other vasoconstrictors, ergot alkaloids, or beta-blockers.[1][3]

Conclusion

The preliminary biological data on Methylergonovine clearly define its role as a potent uterotonic agent. Its rapid onset of action and sustained effect on uterine smooth muscle make it a valuable therapeutic for the management of postpartum hemorrhage. The provided quantitative data, mechanistic understanding, and experimental workflow offer a solid foundation for further research and development in this area. It is crucial for researchers to consider its pharmacokinetic profile and potential for drug interactions in any future investigations.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Methergine (Methylergonovine Maleate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Methergine: Mechanism of Action [picmonic.com]

- 6. Methylergonovine (Methergine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 7. Methylergometrine - Wikipedia [en.wikipedia.org]

- 8. reference.medscape.com [reference.medscape.com]

Methargen: A Novel Inhibitor of the JAK2-M/STAT3 Pathway - A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines the hypothesized mechanism of action for Methargen, a novel small molecule inhibitor targeting a specific isoform of the Janus kinase 2, designated as JAK2-M. Preclinical data suggest that this compound exhibits high potency and selectivity for JAK2-M, a kinase implicated in the pathogenesis of certain hematological malignancies. This whitepaper provides a comprehensive overview of the proposed signaling pathway, summarizes key in vitro data, and details the experimental protocols used to elucidate this mechanism.

Introduction to the JAK-STAT Pathway and the Role of JAK2-M

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cellular cascade initiated by cytokines and growth factors, playing a pivotal role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of various cancers and inflammatory diseases. A recently identified isoform, JAK2-M, has been found to be constitutively active in specific cancer cell lines due to a point mutation. This aberrant activity leads to the perpetual phosphorylation and activation of STAT3, driving uncontrolled cell growth and survival.

Hypothesized Mechanism of Action of this compound

This compound is hypothesized to be an ATP-competitive inhibitor of the JAK2-M kinase domain. By binding to the ATP-binding pocket of JAK2-M, this compound is believed to prevent the phosphorylation of the kinase itself and downstream substrates, most notably STAT3. This inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and subsequent transcription of target genes essential for tumor cell survival and proliferation.

Caption: Hypothesized this compound-inhibited JAK2-M/STAT3 signaling pathway.

Quantitative Data Summary

The following tables summarize the key in vitro data for this compound.

Table 1: Kinase Inhibition Assay

| Kinase Target | IC50 (nM) |

| JAK2-M | 15.2 |

| JAK1 | 875.4 |

| JAK2 (Wild Type) | 450.1 |

| JAK3 | > 10,000 |

| TYK2 | 2,345.6 |

Table 2: Cell Viability Assay (72-hour incubation)

| Cell Line | Genotype | GI50 (nM) |

| HEL | JAK2-V617F | 25.8 |

| K562 | BCR-ABL | > 25,000 |

| Ramos | B-cell lymphoma | > 25,000 |

Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of JAK kinases.

Methodology:

-

A recombinant human JAK kinase enzyme is incubated with a fluorescently labeled peptide substrate and ATP in a 384-well plate.

-

This compound is serially diluted and added to the wells.

-

The kinase reaction is initiated by the addition of ATP and allowed to proceed for 60 minutes at 30°C.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence resonance energy transfer (FRET)-based method.

-

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Caption: Experimental workflow for the in vitro kinase assay.

Objective: To determine the half-maximal growth inhibition concentration (GI50) of this compound in various cancer cell lines.

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

This compound is serially diluted and added to the cells.

-

The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell viability is assessed using a resazurin-based assay, where the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) is proportional to the number of viable cells.

-

Fluorescence is measured, and the GI50 values are calculated from the dose-response curves.

Objective: To confirm the inhibition of STAT3 phosphorylation by this compound in a cellular context.

Methodology:

-

The HEL cell line is treated with varying concentrations of this compound for 4 hours.

-

Cells are lysed, and protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

Logical Framework of the Hypothesis

The central hypothesis is that this compound's selective inhibition of the constitutively active JAK2-M isoform leads to the suppression of the downstream STAT3 signaling, resulting in the observed anti-proliferative effects in JAK2-M-driven cancer cells.

Caption: Logical framework illustrating the hypothesis and experimental approach.

Conclusion

The presented data and the proposed mechanism of action strongly suggest that this compound is a potent and selective inhibitor of the JAK2-M/STAT3 signaling pathway. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential in the treatment of hematological malignancies characterized by the JAK2-M mutation.

Methergine (Methylergonovine Maleate): A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

Abstract

Methylergonovine (B92282), a semi-synthetic ergot alkaloid marketed as Methergine, is a potent uterotonic agent primarily used for the prevention and control of postpartum hemorrhage.[1][2][3] Its pharmacological activity extends beyond uterine smooth muscle, presenting a compelling case for broader research applications. This document provides an in-depth technical guide on the core pharmacology of methylergonovine and explores its potential research applications in neurology and psychopharmacology, specifically in the treatment of vascular headaches and as a psychedelic agent. Detailed experimental protocols for preclinical and clinical research are provided, alongside a summary of its pharmacodynamic and pharmacokinetic properties.

Core Pharmacology of Methylergonovine

Methylergonovine is a derivative of the ergoline (B1233604) and lysergamide (B1675752) family, structurally related to lysergic acid.[4] Its primary mechanism of action is the direct stimulation of smooth muscle cells, which is most pronounced in the uterus.[2][3]

Mechanism of Action

Methylergonovine exhibits a complex polypharmacology, acting as an agonist or partial agonist at various G-protein coupled receptors. Its effects are primarily mediated through interactions with serotonergic (5-HT), dopaminergic, and alpha-adrenergic receptors.[5] The sustained, powerful contractions of the uterine muscle are attributed to its activity at these receptors, which leads to a decrease in blood loss after childbirth.[1][6]

Pharmacokinetics

The pharmacokinetic profile of methylergonovine is characterized by rapid absorption and onset of action.[3] Bioavailability is approximately 60% after oral administration and 78% after intramuscular injection.[4]

Table 1: Pharmacokinetic Parameters of Methylergonovine [3][4][7]

| Parameter | Oral Administration | Intramuscular (IM) Administration | Intravenous (IV) Administration |

| Onset of Action | 5-10 minutes | 2-5 minutes | Immediate |

| Bioavailability | ~60% | ~78% | 100% |

| Time to Peak Plasma Concentration (Tmax) | ~1.12 hours | ~0.41 hours | N/A |

| Elimination Half-life | ~3.39 hours | ~3.39 hours | ~3.39 hours |

| Metabolism | Hepatic (extensive first-pass) | Hepatic | Hepatic |

| Excretion | Primarily biliary | Primarily biliary | Primarily biliary |

Potential Research Applications

Beyond its established use in obstetrics, the unique pharmacological profile of methylergonovine suggests its potential utility in other therapeutic areas.

Neurology: Vascular Headache Treatment (Migraine and Cluster Headaches)

Methylergonovine is an active metabolite of methysergide, a drug previously used for migraine prophylaxis.[4] Its efficacy in treating vascular headaches is thought to be due to its vasoconstrictive properties on cerebral blood vessels, mediated by its interaction with serotonin (B10506) receptors.[8]

The proposed mechanism involves the activation of 5-HT1B and 5-HT1D receptors on cranial blood vessels, leading to their constriction.

A common animal model for studying migraine involves the administration of nitroglycerin (NTG) to rodents to induce hyperalgesia, a key symptom of migraine.[9]

-

Objective: To assess the efficacy of methylergonovine in reversing NTG-induced mechanical allodynia in mice.

-

Materials:

-

Male C57BL/6J mice[10]

-

Nitroglycerin (10 mg/kg, i.p.)[10]

-

Methylergonovine maleate (B1232345) (various doses)

-

Von Frey filaments for assessing mechanical sensitivity[11]

-

-

Procedure:

-

Habituate mice to the testing environment for 2 days.

-

Establish a baseline mechanical withdrawal threshold using von Frey filaments.

-

Administer NTG (10 mg/kg, i.p.) to induce hyperalgesia.[10]

-

Two hours post-NTG administration, assess the mechanical withdrawal threshold again to confirm hyperalgesia.

-

Administer methylergonovine at various doses to different groups of mice.

-

Measure the mechanical withdrawal threshold at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-methylergonovine administration.

-

-

Endpoint: A significant increase in the mechanical withdrawal threshold in the methylergonovine-treated groups compared to the vehicle control group.

This protocol is adapted from a study on the intravenous use of methylergonovine for severe migraine.[12][13]

-

Objective: To evaluate the efficacy and safety of intravenous methylergonovine for the acute treatment of migraine in an emergency department setting.

-

Study Design: Open-label, single-arm pilot study.

-

Participants: Adult female patients presenting with a severe migraine attack.

-

Intervention:

-

Assessments:

-

Pain intensity using a Visual Analog Scale (VAS) at baseline and at 5, 10, 15, 30, and 60 minutes post-administration.

-

Heart rate and blood pressure at the same time points.

-

Record any adverse events.

-

-

Primary Outcome: Percentage of patients achieving a pain-free state at 60 minutes.

Psychopharmacology: Psychedelic Potential

At doses significantly higher than those used in obstetrics, methylergonovine has been reported to produce psychedelic effects similar to LSD.[4] This is attributed to its agonist activity at the serotonin 5-HT2A receptor.

The psychedelic effects of classic hallucinogens are primarily mediated by the activation of the 5-HT2A receptor, leading to a cascade of intracellular events.

The head-twitch response in mice is a well-established behavioral proxy for 5-HT2A receptor activation and potential psychedelic activity.[14]

-

Objective: To determine if methylergonovine induces the head-twitch response in mice.

-

Materials:

-

Male C57BL/6J mice

-

Methylergonovine maleate (various doses)

-

A selective 5-HT2A antagonist (e.g., ketanserin) for validation

-

Observation chambers

-

-

Procedure:

-

Habituate mice to the observation chambers.

-

Administer methylergonovine at various doses to different groups of mice. A separate group should be pre-treated with a 5-HT2A antagonist before methylergonovine administration.

-

Immediately after administration, place the mice in the observation chambers and record the number of head twitches for a set period (e.g., 30 minutes).

-

-

Endpoint: A dose-dependent increase in the number of head twitches in the methylergonovine-treated groups, which is blocked by the 5-HT2A antagonist.

A calcium flux assay can be used to measure the functional activity of methylergonovine at the 5-HT2A receptor.[15]

-

Objective: To determine the potency and efficacy of methylergonovine as a 5-HT2A receptor agonist.

-

Materials:

-

A cell line stably expressing the human 5-HT2A receptor (e.g., HiTSeeker 5HTR2A Cell Line)[15]

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Methylergonovine maleate (various concentrations)

-

A known 5-HT2A agonist (e.g., serotonin) as a positive control

-

A plate reader capable of measuring fluorescence

-

-

Procedure:

-

Culture the 5-HT2A expressing cells in a 96-well plate.

-

Load the cells with the calcium-sensitive dye.

-

Add varying concentrations of methylergonovine or the positive control to the wells.

-

Measure the change in fluorescence over time using the plate reader.

-

-

Endpoint: A dose-dependent increase in intracellular calcium concentration, from which an EC50 value (a measure of potency) can be calculated.

Established Clinical Application: Postpartum Hemorrhage

The primary clinical use of methylergonovine is in the active management of the third stage of labor and the prevention and treatment of postpartum hemorrhage.[1][3]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Methylergometrine - Wikipedia [en.wikipedia.org]

- 5. methylergonovine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. A comparative study of methylergonovine and 15-methyl prostaglandin F2α in active management of third stage of labor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics of methylergometrine (methylergonovine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methylergonovine maleate as a cluster headache prophylactic: a study and review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Animal Model of Chronic Migraine-Associated Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Animal models of migraine and experimental techniques used to examine trigeminal sensory processing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy and tolerability of intravenous methylergonovine in migraine female patients attending the emergency department: a pilot open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy and tolerability of intravenous methylergonovine in migraine female patients attending the emergency department: a pilot open-label study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. innoprot.com [innoprot.com]

An In-depth Technical Guide to the Early In Vitro Profile of Methargen

For Research and Drug Development Professionals

Abstract: This document provides a comprehensive summary of the initial in vitro characterization of Methargen, a novel small molecule inhibitor. The data presented herein detail its biological activity in both cellular and biochemical assays, establishing a foundational understanding of its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new therapeutic candidates. All presented data is for illustrative purposes.

Quantitative Data Summary

The primary objective of the initial in vitro studies was to determine the potency and selectivity of this compound against its intended target and its effect on cancer cell proliferation. The following tables summarize the key quantitative findings from these foundational experiments.

Table 1: Cellular Potency of this compound in Human Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) values of this compound, indicating its efficacy in inhibiting cell proliferation across a panel of human cancer cell lines after a 72-hour incubation period.

| Cell Line | Cancer Type | IC50 (nM) | Standard Deviation (nM) |

| A549 | Non-Small Cell Lung Cancer | 125 | ± 15 |

| MCF-7 | Breast Adenocarcinoma | 210 | ± 22 |

| HCT116 | Colorectal Carcinoma | 95 | ± 11 |

| U-87 MG | Glioblastoma | 350 | ± 45 |

Table 2: Biochemical Inhibition of Target Kinase TK-1

This table details the inhibitory activity of this compound against its putative molecular target, the recombinant human kinase TK-1. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) were determined using a fluorescence-based kinase assay.

| Analyte | Parameter | Value (nM) | Assay Condition |

| This compound | IC50 | 45 | 10 µM ATP |

| This compound | Ki | 28 | ATP-competitive |

Detailed Experimental Protocols

The following sections provide the detailed methodologies for the key experiments conducted to ascertain the in vitro profile of this compound.

Cell Viability (MTT) Assay

Objective: To determine the dose-dependent effect of this compound on the proliferation of human cancer cell lines.

Materials:

-

Human cancer cell lines (A549, MCF-7, HCT116, U-87 MG)

-

DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (solubilized in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Cells were harvested during their logarithmic growth phase and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium. Plates were then incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: A serial dilution of this compound was prepared in culture medium, ranging from 1 nM to 100 µM. The medium from the cell plates was aspirated, and 100 µL of the medium containing the various concentrations of this compound was added to the respective wells. A vehicle control (0.1% DMSO) was also included.

-

Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, 20 µL of MTT reagent was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was agitated on an orbital shaker for 10 minutes to ensure complete dissolution.

-

Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

In Vitro Kinase Inhibition Assay

Objective: To quantify the direct inhibitory effect of this compound on its target kinase, TK-1.

Materials:

-

Recombinant human TK-1 enzyme

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound (solubilized in DMSO)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Europium-labeled anti-phospho-substrate antibody

-

Allophycocyanin (APC)-labeled streptavidin

-

384-well low-volume microplates

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) plate reader

Procedure:

-

Reagent Preparation: A master mix containing the TK-1 enzyme and the biotinylated peptide substrate in kinase buffer was prepared.

-

Compound Dispensing: A serial dilution of this compound was dispensed into the wells of a 384-well plate.

-

Reaction Initiation: The kinase reaction was initiated by adding ATP to the wells containing the enzyme, substrate, and inhibitor. The final reaction volume was 10 µL.

-

Incubation: The plate was incubated at room temperature for 60 minutes.

-

Reaction Termination and Detection: The reaction was stopped by the addition of a detection mix containing the europium-labeled antibody and APC-labeled streptavidin in a buffer with EDTA.

-

Signal Reading: The plate was incubated for another 60 minutes to allow for antibody binding, and the TR-FRET signal was read on a compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

Data Analysis: The ratio of the emission signals (665 nm / 615 nm) was calculated. The IC50 value was determined from the dose-response curve, and the Ki value was calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

The following diagrams illustrate the hypothetical signaling pathway targeted by this compound and the workflows of the key experimental protocols.

Unveiling the Molecular Targets of Methargen (Methylergonovine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methargen, known scientifically as methylergonovine (B92282), is a semi-synthetic ergot alkaloid primarily utilized in obstetric medicine to prevent and control postpartum hemorrhage. Its potent uterotonic and vasoconstrictive effects stem from its interaction with a range of molecular targets. This technical guide provides an in-depth exploration of the molecular pharmacology of methylergonovine, detailing its known targets, summarizing available quantitative binding data, outlining the experimental protocols used for target identification, and visualizing the associated signaling pathways. The information presented herein is intended to support further research and drug development efforts related to this compound.

It is important to note that "this compound" is a common misspelling of "Methergine," the brand name for methylergonovine. This document will use the scientifically accurate term, methylergonovine.

Molecular Targets of Methylergonovine

Methylergonovine exerts its physiological effects by acting as a ligand for several G-protein coupled receptors (GPCRs). Its broad pharmacological profile is a result of its activity at various serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic (α) receptor subtypes.[1][2][3]

Primary Targets and Mechanism of Action

The primary therapeutic effect of methylergonovine, uterine contraction, is mediated through its agonist activity at serotonin 5-HT2A receptors located on the smooth muscle cells of the uterine wall.[4] Activation of these receptors leads to a cascade of intracellular signaling events, resulting in increased intracellular calcium levels and subsequent smooth muscle contraction. Additionally, methylergonovine's interaction with alpha-adrenergic receptors contributes to its uterotonic and vasoconstrictive properties.

Methylergonovine is also known to be an antagonist at the dopamine D1 receptor .[2] Its complex interactions with multiple receptor systems underscore its potent physiological effects and also contribute to its side effect profile.

Quantitative Binding Affinity Data

The following table summarizes the available quantitative data on the binding affinity of methylergonovine for its various molecular targets. The inhibition constant (Kᵢ) is a measure of the concentration of a ligand required to inhibit 50% of the specific binding of a radioligand, providing an indication of the ligand's affinity for the receptor. Lower Kᵢ values signify higher binding affinity.

| Receptor Subtype | Binding Affinity (Kᵢ) | Notes |

| Serotonin Receptors | ||

| 5-HT1E | < 100 nM | [5] |

| 5-HT2A | High Affinity (Agonist) | Specific Kᵢ value not consistently reported, but functionally confirmed as a primary target for uterotonic effects.[4] |

| 5-HT2B | Agonist | [6] |

| Dopamine Receptors | ||

| D1 | Antagonist | Specific Kᵢ value not consistently reported, but functional antagonism is a known mechanism.[2] |

| Adrenergic Receptors | ||

| Alpha (α) | Partial Agonist/Antagonist | Interacts with alpha-adrenergic receptors, contributing to smooth muscle contraction. Specific Kᵢ values for subtypes are not well-documented in readily available literature. |

Note: The binding affinity values can vary depending on the experimental conditions, such as the radioligand used, the tissue or cell line preparation, and the assay buffer composition.

Experimental Protocols: Target Identification and Binding Affinity Determination

The primary method for identifying and quantifying the binding affinity of ligands like methylergonovine to their receptor targets is the radioligand binding assay . This technique allows for the direct measurement of the interaction between a radiolabeled ligand and a receptor.

Generalized Radioligand Binding Assay Protocol (Filtration Method)

This protocol is a generalized procedure based on standard methods for determining the binding affinity of ergot alkaloids to GPCRs.

1. Membrane Preparation:

-

Source: Tissues or cultured cells expressing the receptor of interest (e.g., uterine smooth muscle for 5-HT2A receptors, or recombinant cell lines overexpressing specific receptor subtypes).

-

Homogenization: The tissue or cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors).

-

Centrifugation: The homogenate is subjected to a series of centrifugations to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay, to ensure consistent amounts of receptor are used in each assay.

2. Competitive Binding Assay:

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Components:

-

Membrane Preparation: A standardized amount of the membrane preparation.

-

Radioligand: A specific radiolabeled ligand for the receptor of interest (e.g., [³H]-Ketanserin for 5-HT2A receptors) is added at a fixed concentration, typically at or below its dissociation constant (Kᴅ).

-

Competing Ligand (Methylergonovine): A range of concentrations of unlabeled methylergonovine are added to compete with the radioligand for binding to the receptor.

-

Controls:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding: Contains membranes, radioligand, and a high concentration of a known unlabeled ligand for the target receptor to saturate all specific binding sites.

-

-

-

Incubation: The assay plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

4. Quantification of Bound Radioactivity:

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity trapped on the filters is measured using a scintillation counter.

5. Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC₅₀ Determination: The concentration of methylergonovine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by plotting the percentage of specific binding against the log concentration of methylergonovine and fitting the data to a sigmoidal dose-response curve.

-

Kᵢ Calculation: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of Methylergonovine at the 5-HT2A Receptor

The following diagram illustrates the proposed signaling cascade following the activation of the 5-HT2A receptor by methylergonovine, leading to uterine smooth muscle contraction.

References

- 1. methylergonovine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. SMPDB [smpdb.ca]

- 3. Methergine | C24H29N3O6 | CID 5281072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for Methylergonovine (HMDB0014497) [hmdb.ca]

- 5. acnp.org [acnp.org]

- 6. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Rapamycin (B549165), a macrolide compound with significant therapeutic interest. Originally developed as an antifungal agent, Rapamycin has garnered substantial attention for its potent immunosuppressive and anti-proliferative properties, leading to its use in preventing organ transplant rejection and in cancer therapy.[1][2][3] More recently, its role in modulating fundamental cellular processes has made it a focal point of research in aging and age-related diseases.[2][4][5] This document details the molecular mechanism of Rapamycin, its interaction with the mTOR signaling pathway, summarizes key quantitative data from preclinical and clinical studies, and outlines common experimental protocols.

Mechanism of Action

Rapamycin exerts its biological effects through a highly specific mechanism of action. It is a potent and selective inhibitor of the mechanistic target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][6][7][8] Rapamycin's inhibitory action is not direct; instead, it forms a gain-of-function complex with the 12-kDa FK506-binding protein (FKBP12), an intracellular receptor.[1][9][10] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to an allosteric inhibition of mTOR's kinase activity.[1][8]

mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different cellular processes.[6][7][8] Rapamycin acutely and primarily inhibits mTORC1, which is highly sensitive to the drug.[6][10][11] Chronic exposure to Rapamycin can also inhibit the assembly and function of mTORC2 in some cell types, although mTORC2 is generally considered less sensitive to Rapamycin.[6][9][10]

The mTOR Signaling Pathway

The mTOR signaling pathway is a critical integrator of intracellular and extracellular signals, including growth factors, nutrients, energy levels, and stress, to control cellular functions.[7][11]

mTOR Complex 1 (mTORC1)

mTORC1 is a master regulator of cell growth and metabolism.[11] Its core components include mTOR, regulatory-associated protein of mTOR (Raptor), and mammalian lethal with SEC13 protein 8 (mLST8).[9][10] When activated by upstream signals such as growth factors (via the PI3K-AKT pathway) and amino acids, mTORC1 promotes anabolic processes like protein, lipid, and nucleotide synthesis, while inhibiting catabolic processes such as autophagy.[6][10][11]

Key downstream targets of mTORC1 include:

-

S6 Kinase 1 (S6K1): Phosphorylation of S6K1 by mTORC1 promotes protein synthesis by enhancing the translation of mRNAs encoding ribosomal proteins and elongation factors.[1][12]

-

eIF4E-binding protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E). This frees eIF4E to initiate cap-dependent translation.[1][9]

-

ULK1/Atg13/FIP200 complex: mTORC1 suppresses autophagy by phosphorylating and inhibiting the ULK1 complex, a key initiator of autophagosome formation.[11][13]

The inhibition of mTORC1 by Rapamycin leads to a reduction in protein synthesis and cell cycle arrest in the G1 phase, which underlies its antiproliferative and immunosuppressive effects.[1][12]

Caption: The mTORC1 signaling pathway and its inhibition by Rapamycin.

mTOR Complex 2 (mTORC2)

mTORC2 is composed of mTOR, Rictor, mSIN1, and Protor1/2.[7] It is generally considered Rapamycin-insensitive, although prolonged treatment can disrupt its assembly and function.[9][10] mTORC2 is activated by growth factors and plays a crucial role in cell survival, metabolism, and cytoskeletal organization.[6][10] A key downstream target of mTORC2 is the kinase AKT. mTORC2 phosphorylates AKT at serine 473, leading to its full activation. Activated AKT then promotes cell survival and inhibits apoptosis.

Caption: The mTORC2 signaling pathway and its regulation.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Rapamycin.

Table 1: Preclinical Efficacy of Rapamycin in Lifespan Extension in Mice

| Study Parameter | Finding | Citation |

| Lifespan Extension (Median) | Increased by 18% in female mice and 10% in male mice. | [14] |

| Lifespan Extension (General) | Mice lived three to four months longer, equivalent to about 10 human years. | [2] |

| Effect of Treatment Initiation Age | Increased lifespan observed even when treatment started later in life (e.g., 19 months of age in mice, equivalent to 65 human years). | [2] |

| Short-term Treatment Effect | Treatment for only 3 months at middle age was sufficient to increase life expectancy by up to 60%. | [14] |

| Meta-analysis of 29 Experiments | Significant decrease in age-specific mortality in 23 of 29 experiments, with a summary hazard ratio of 0.51. | [15] |

Table 2: Dosage and Administration of Rapamycin in Clinical Studies

| Study Population | Dosage Regimen | Purpose | Citation |

| Healthy Older Adults (50-85 years) | Intermittent Sirolimus (Rapamycin) on a weekly schedule (low, medium, and high doses). | To establish a long-term safety profile and efficacy in reducing clinical aging measures. | [14] |

| Healthy Young Men | A single dose of 6 mg. | To assess the effect on mTOR signaling. | [14] |

| Elderly Subjects | Rapamycin analogue (RAP001) at 0.5 mg/daily, 5 mg/weekly, and 20 mg/weekly. | To evaluate safety and immune response to influenza vaccination. | [14] |

| Healthy Adults (Longevity) | Typically between 3 mg and 10 mg per week, on a once-weekly dosing schedule. | Anti-aging purposes. | [16] |

| Participatory Evaluation of Aging with Rapamycin for Longevity (PEARL) Trial | 5 mg or 10 mg of Rapamycin once per week. | To assess changes in visceral fat and other aging biomarkers. | [17] |

Table 3: Pharmacokinetics of Rapamycin

| Parameter | Value | Notes | Citation |

| Relative Bioavailability (Compounded vs. Commercial) | Compounded Rapamycin has approximately 31.03% of the bioavailability of the same dose of commercial Rapamycin. | Based on a study measuring blood levels 24 hours after administration. | [18] |

| Dose-to-Blood Level Relationship | Linear for both compounded and commercial formulations. | Significant inter-individual variability observed. | [18] |

| Estimated Blood Levels per mg Dose | Compounded: 0.27 ng/mL per 1 mg dose; Commercial: 0.87 ng/mL per 1 mg dose. | Highlights the difference in bioavailability between formulations. | [18] |

Experimental Protocols

This section outlines common methodologies for key experiments involving Rapamycin, synthesized from various clinical trial protocols.

Randomized, Placebo-Controlled Trial for Anti-Aging Effects

This protocol is based on the design of studies evaluating the effects of Rapamycin on aging-related measures in healthy older adults.[14][17][19]

Objective: To assess the safety and efficacy of intermittent Rapamycin in reducing clinical and biological markers of aging.

Study Design:

-

A randomized, double-blind, placebo-controlled trial.

-

Participants are randomly assigned to one of several arms: placebo, low-dose Rapamycin (e.g., 5 mg/week), or high-dose Rapamycin (e.g., 10 mg/week).

-

Treatment duration is typically 6 to 12 months.

Subject Selection:

-

Inclusion Criteria: Healthy older adults (e.g., aged 50-85 years), willing to undergo testing, with only well-managed chronic diseases.

-

Exclusion Criteria: Significant uncontrolled medical conditions, immunosuppression, or other contraindications to Rapamycin.

Intervention:

-

Oral administration of Rapamycin (Sirolimus) or a matching placebo once weekly.

-

Dose titration may be employed, starting with a lower dose and gradually increasing to the target dose to improve tolerability.

Outcome Measures:

-

Primary Outcome: Change in a specific aging biomarker, such as visceral fat measured by dual-energy X-ray absorptiometry (DXA), or a composite score of aging.

-

Secondary Outcomes:

-

Metabolic: Fasting glucose, insulin, HbA1c, lipid profile.

-

Inflammatory Markers: C-reactive protein (CRP), interleukin-6 (IL-6).

-

Immune Function: Response to vaccination, changes in immune cell populations.

-

Physical Function: Grip strength, walking speed, frailty index.

-

Safety and Tolerability: Incidence of adverse events, changes in liver and renal function.

-

Data Collection:

-

Baseline measurements are taken before the first dose.

-

Follow-up assessments are conducted at regular intervals (e.g., 3, 6, and 12 months) during the treatment period and may include a post-treatment follow-up.

Caption: A typical experimental workflow for a clinical trial of Rapamycin.

Conclusion

Rapamycin remains a compound of significant scientific and clinical interest. Its well-defined mechanism of action through the inhibition of mTORC1 provides a powerful tool for dissecting the roles of this central signaling pathway in health and disease. While its efficacy in extending lifespan in preclinical models is robust, its translation to human anti-aging therapies is still under active investigation, with a critical need for well-designed clinical trials to establish long-term safety and efficacy.[4][5][13] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this fascinating molecule.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. actascientific.com [actascientific.com]

- 3. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the clinical evidence to support off-label rapamycin therapy in healthy adults? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapamycin Shows Limited Evidence for Longevity Benefits in Healthy Adults | Aging [aging-us.com]

- 6. assaygenie.com [assaygenie.com]

- 7. cusabio.com [cusabio.com]

- 8. mTOR - Wikipedia [en.wikipedia.org]

- 9. invivogen.com [invivogen.com]

- 10. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapamycin for longevity: the pros, the cons, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lifespan.io [lifespan.io]

- 15. academic.oup.com [academic.oup.com]

- 16. What is the Rapamycin Dose / Dosage for Anti-Aging or Longevity? - Rapamycin Longevity News [rapamycin.news]

- 17. Blazing a trail for the clinical use of rapamycin as a geroprotecTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The bioavailability and blood levels of low-dose rapamycin for longevity in real-world cohorts of normative aging individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

Initial Toxicological Screening of Methylergonovine Maleate: A Technical Guide

Disclaimer: The substance "Methargen" is not a recognized chemical or pharmaceutical agent. This document assumes the query refers to "Methergine," the brand name for methylergonovine (B92282) maleate (B1232345), a semi-synthetic ergot alkaloid. All data and information presented herein pertain to methylergonovine maleate.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the initial toxicological screening protocols relevant to methylergonovine maleate, a potent uterotonic and vasoconstrictive agent. The document outlines methodologies for key toxicological assessments, including acute toxicity, genotoxicity, and repeated-dose toxicity, based on internationally recognized guidelines. Quantitative toxicological data for methylergonovine maleate is presented, and its primary mechanism of action is detailed through a signaling pathway diagram. This guide is intended to serve as a foundational resource for professionals involved in the non-clinical safety assessment of pharmaceuticals with similar profiles.

Introduction to Methylergonovine Maleate

Methylergonovine maleate is an ergot alkaloid primarily used for the prevention and control of postpartum hemorrhage.[1][2] Its pharmacological effect is mediated through direct action on smooth muscle, particularly of the uterus, causing sustained contractions that reduce blood loss.[2] It also exhibits broader vasoconstrictive properties by interacting with various biogenic amine receptors.[3] Understanding the toxicological profile of such a potent and biologically active compound is critical for its safe development and clinical use.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the acute toxicity of methylergonovine maleate.

Table 1: Acute Lethal Dose (LD50) of Methylergonovine Maleate

| Species | Route | LD50 (mg/kg) | Reference |

| Mouse | Oral | 187 | [1][2] |

| Rat | Oral | 93 | [1][2] |

| Rabbit | Oral | 4.5 | [1][2] |

Note: The lethal dose in humans has not been established.[1][2]

Mechanism of Action and Signaling Pathway

Methylergonovine maleate exerts its effects by acting as a partial agonist and antagonist at adrenergic, dopaminergic, and serotonergic receptors.[3] This interaction with multiple receptor types leads to its primary therapeutic effects of uterine contraction and vasoconstriction, as well as its potential side effects.[3][4]

Experimental Protocols for Toxicological Screening

A standard initial toxicological screening program is essential to characterize the safety profile of a new pharmaceutical. The following protocols are based on established international guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).

Workflow for Initial Toxicological Screening

The logical flow of an initial non-clinical safety assessment involves a tiered approach, starting with acute studies and moving towards more specialized and longer-term evaluations based on initial findings and intended clinical use.

Acute Oral Toxicity Study (OECD Guideline 420: Fixed Dose Procedure)

-

Principle: This method assesses the toxicity following a single oral administration of the substance. It aims to identify a dose causing evident toxicity but not mortality, allowing for classification and labeling.[5]

-

Test Animals: Healthy, young adult rats (one sex, typically females, is sufficient).[5]

-

Housing and Feeding: Animals are housed in standard conditions with free access to laboratory diet and drinking water, except for a brief fasting period before dosing.[6]

-

Dose Levels: Fixed dose levels of 5, 50, 300, and 2000 mg/kg are used. The starting dose is selected based on any existing data; otherwise, 300 mg/kg is the default.[5]

-

Procedure:

-

Animals are fasted overnight (food, not water) prior to dosing.[5]

-

The test substance is administered in a single dose by gavage.[5]

-

A single animal is dosed at the selected starting dose.

-

If the animal survives without evident toxicity, the next higher fixed dose is used in another animal. If evident toxicity is observed, the dose is not increased. If the animal dies, the next lower dose is used.

-

This sequential dosing continues until the dose causing evident toxicity is identified or no effects are seen at the highest dose. A confirmatory group of four more animals is then dosed at the selected level.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity), and body weight changes for at least 14 days.[5] A gross necropsy is performed on all animals at the end of the study.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

-

Principle: This in vitro assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations) caused by the test substance.[7][8] Mutagenic substances can cause a reverse mutation, allowing the bacteria to grow on an amino-acid-deficient medium.[7]

-

Test System: At least five strains of bacteria are used, including four strains of S. typhimurium (TA98, TA100, TA1535, and TA1537) and one strain of E. coli (WP2 uvrA) or S. typhimurium (TA102).

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (a post-mitochondrial fraction, S9, from the liver of rodents treated with an enzyme-inducing agent) to account for the metabolic conversion of the test substance into mutagenic metabolites.[9]

-

Procedure:

-

The test substance, at various concentrations, is combined with the bacterial tester strain and the S9 mix (or buffer for the non-activation condition).[10]

-

This mixture is incubated and then plated on a minimal agar (B569324) medium lacking the required amino acid (e.g., histidine for S. typhimurium).[10]

-

Plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted.

-

-

Data Evaluation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the negative control, and/or a reproducible increase at one or more concentrations.

Genotoxicity: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)

-

Principle: This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts.[11] When an erythroblast develops into a polychromatic (immature) erythrocyte, the main nucleus is expelled. Any lagging chromosome fragments or whole chromosomes form micronuclei that remain in the cytoplasm.[11][12] An increase in the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) in treated animals indicates genotoxicity.[11]

-

Test Animals: Mice or rats are commonly used.[11]

-

Route of Administration: The route should be relevant to human exposure. For methylergonovine, oral gavage would be appropriate.

-

Procedure:

-

Groups of animals (typically at least 5 per sex per group) are treated with the test substance at three dose levels, alongside vehicle and positive control groups.[11]

-

The highest dose should be the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg.[13]

-

Bone marrow is typically sampled 24 and 48 hours after a single treatment.[11]

-

Bone marrow cells are extracted, smeared on slides, and stained.

-

At least 2000 polychromatic erythrocytes per animal are scored for the presence of micronuclei.

-

-

Data Evaluation: The data are evaluated for a dose-related increase in the frequency of MN-PCEs. Statistical analysis is performed to determine if the increase is significant compared to the vehicle control group.

Conclusion

The initial toxicological screening of methylergonovine maleate, as outlined in this guide, provides a foundational understanding of its safety profile. The acute toxicity data indicates significant toxicity at relatively low doses in animal models. The mechanism of action, involving multiple receptor systems, explains both its therapeutic efficacy and potential for adverse effects, such as hypertension and vasospasm.[3][4] A comprehensive screening program, following standardized protocols for acute toxicity and genotoxicity, is crucial for characterizing the risks associated with this and other pharmacologically active ergot alkaloids. These non-clinical data are indispensable for guiding safe clinical development and establishing risk mitigation strategies.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Methergine: Mechanism of Action [picmonic.com]

- 4. Methergine (Methylergonovine Maleate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. umwelt-online.de [umwelt-online.de]

- 6. en.bio-protocol.org [en.bio-protocol.org]

- 7. Ames test - Wikipedia [en.wikipedia.org]

- 8. microbiologyinfo.com [microbiologyinfo.com]

- 9. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 11. nucro-technics.com [nucro-technics.com]

- 12. In Vivo Micronucleus Assay in Mouse Bone Marrow | Springer Nature Experiments [experiments.springernature.com]

- 13. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols for the Use of Methargen (Methylergonovine Maleate) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Methargen (methylergonovine maleate) is a clinically approved drug for the prevention and control of postpartum hemorrhage. Its use in cell culture is for research purposes only. The following application notes and protocols are provided as a general guide and are based on the known pharmacological properties of methylergonovine (B92282). Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Introduction

This compound, the brand name for methylergonovine maleate (B1232345), is a semi-synthetic ergot alkaloid.[1] Its primary clinical effect is the potent contraction of uterine smooth muscle, which is achieved by acting on a range of receptors.[2][3][4] In a research context, methylergonovine can be a valuable tool for studying cellular signaling pathways, particularly those involving smooth muscle physiology and receptor pharmacology.

Mechanism of Action: Methylergonovine acts as an agonist or partial agonist at several G-protein coupled receptors (GPCRs). It stimulates adrenergic, dopaminergic, and serotonergic (5-HT) receptors, with a notable effect on 5-HT2A receptors, leading to the contraction of smooth muscle.[2][5] This multi-receptor activity makes it a complex but interesting compound for in vitro studies.

Potential Research Applications in Cell Culture

-

Studying Smooth Muscle Cell Contraction and Signaling: Investigating the intracellular signaling cascades (e.g., calcium mobilization, protein kinase C activation) downstream of receptor activation in smooth muscle cell lines.

-

Receptor Binding and Functional Assays: Characterizing the binding affinity and functional activity of methylergonovine at specific receptor subtypes expressed in recombinant cell lines.

-

Drug Screening and Lead Optimization: Using methylergonovine as a reference compound in high-throughput screening campaigns to identify novel modulators of aminergic and serotonergic receptors.

-

Investigating Off-Target Effects: Assessing the effects of methylergonovine on various cell types to understand potential side effects observed in clinical use.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes of in vitro experiments with methylergonovine. These values are not based on published cell culture data and should be determined experimentally for each cell line and assay.

Table 1: Hypothetical IC50/EC50 Values of Methylergonovine in Different Cell Lines

| Cell Line | Target Receptor | Assay Type | Parameter | Hypothetical Value (nM) |

| Human Uterine Smooth Muscle Cells (hUtSMC) | Endogenous 5-HT2A | Calcium Mobilization | EC50 | 15 |

| HEK293 (transfected with human α1A-adrenergic receptor) | α1A-Adrenergic | IP-One Assay | EC50 | 50 |

| CHO-K1 (transfected with human D2 dopamine (B1211576) receptor) | D2 Dopamine | cAMP Assay | IC50 | 120 |

| A7r5 (rat aortic smooth muscle) | Endogenous Vasoconstrictive Receptors | Contraction Assay | EC50 | 35 |

Table 2: Hypothetical Ki Values from Radioligand Binding Assays

| Receptor Subtype (expressed in HEK293) | Radioligand | Hypothetical Ki (nM) |

| 5-HT2A | [3H]-Ketanserin | 8 |

| α1A-Adrenergic | [3H]-Prazosin | 45 |

| D2 Dopamine | [3H]-Spiperone | 90 |

Experimental Protocols

General Guidelines for Preparing Methylergonovine Stock Solutions

-

Source: Methylergonovine maleate can be obtained from chemical suppliers. Ensure high purity for cell culture experiments.

-

Solvent: Due to its salt form, methylergonovine maleate is soluble in water or DMSO. For cell culture, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM).

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light.

-

Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Protocol: In Vitro Calcium Mobilization Assay

This protocol is designed to measure the increase in intracellular calcium concentration following the activation of Gq-coupled receptors (like 5-HT2A) by methylergonovine.

Materials:

-

Human Uterine Smooth Muscle Cells (hUtSMC) or a suitable recombinant cell line.

-

Black, clear-bottom 96-well cell culture plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Methylergonovine maleate stock solution.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Seeding: Seed hUtSMC cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight in a 37°C, 5% CO2 incubator.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium from the wells and add the dye loading buffer.

-

Incubate the plate for 60 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells twice with HBSS to remove excess dye.

-

Add 100 µL of HBSS to each well.

-

Assay: Place the plate in a fluorescence plate reader.

-

Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

-

Establish a baseline reading for 10-20 seconds.

-

Compound Addition: Inject a serial dilution of methylergonovine into the wells and continue to record the fluorescence signal for at least 60-120 seconds.

-

Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each concentration. Plot the response against the log of the methylergonovine concentration to determine the EC50 value.

Protocol: Cell Viability Assay (e.g., MTT Assay)

This protocol assesses the cytotoxic effects of methylergonovine on a chosen cell line.

Materials:

-

Adherent cells of interest.

-

Clear 96-well cell culture plates.

-

Methylergonovine maleate stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of methylergonovine in culture medium.

-

Remove the old medium and add the medium containing different concentrations of methylergonovine to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (no-cell control). Normalize the data to the vehicle control (considered 100% viability). Plot cell viability against the log of the methylergonovine concentration to determine the IC50 value for cytotoxicity.

Visualizations

Signaling Pathway of Methylergonovine